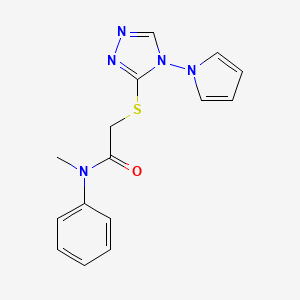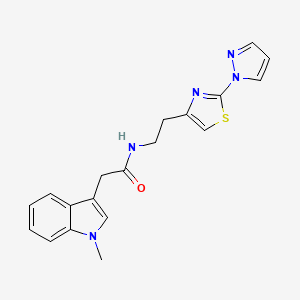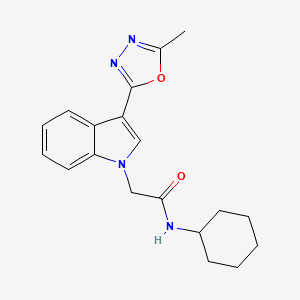
3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine, also known as IPA-3, is a small molecule inhibitor that has been developed to target the activity of the Rho GTPase family of proteins. Rho GTPases are a group of signaling proteins that play important roles in regulating cellular processes such as cytoskeletal dynamics, cell migration, and cell division. Dysregulation of Rho GTPase activity has been implicated in a number of diseases, including cancer and neurological disorders. IPA-3 has been shown to be a potent inhibitor of Rho GTPase activity, making it a promising candidate for further investigation in both basic research and drug development.
Mecanismo De Acción
3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine acts as a competitive inhibitor of the Rho GTPase binding site on the guanine nucleotide exchange factor (GEF), which is responsible for activating Rho GTPases by catalyzing the exchange of GDP for GTP. By binding to the GEF, this compound prevents the activation of Rho GTPases, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of effects on cellular processes, depending on the specific Rho GTPase being targeted and the cell type being studied. For example, inhibition of RhoA by this compound has been shown to reduce cell migration and invasion in cancer cells, while inhibition of Rac1 has been shown to impair axon growth in neurons. This compound has also been shown to have effects on cell division, cytoskeletal dynamics, and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine is its specificity for Rho GTPases, which allows researchers to selectively target these proteins without affecting other cellular processes. However, as with any small molecule inhibitor, there are limitations to its use. For example, this compound may have off-target effects on other proteins or pathways, and its effectiveness may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several areas of future research that could be pursued with 3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine. One potential application is in the development of new cancer therapies, as Rho GTPases have been implicated in tumor growth and metastasis. Another area of interest is in the study of neurological disorders, as Rho GTPases play important roles in neuronal development and function. Additionally, further investigation into the specific downstream effects of Rho GTPase inhibition by this compound could lead to a better understanding of the complex signaling pathways that regulate cellular processes.
Métodos De Síntesis
The synthesis of 3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine has been described in several publications. The most commonly used method involves the reaction of 3-hydroxypyridine with 1-isopropylsulfonylazetidine-3-amine in the presence of a base such as potassium carbonate. The resulting product is then treated with a reagent such as trifluoroacetic acid to generate the final compound, this compound. Other methods have also been reported, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine has been widely used in scientific research as a tool to study the role of Rho GTPases in cellular processes. It has been shown to be effective in inhibiting the activity of several members of the Rho GTPase family, including RhoA, Rac1, and Cdc42. This has allowed researchers to investigate the downstream effects of Rho GTPase inhibition on processes such as cell migration, cell division, and cytoskeletal dynamics.
Propiedades
IUPAC Name |
3-(1-propan-2-ylsulfonylazetidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9(2)17(14,15)13-7-11(8-13)16-10-4-3-5-12-6-10/h3-6,9,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSMIVXZYVQMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CC(C1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2792971.png)
![1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B2792972.png)
![Methyl 2-[(2-methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2792973.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide](/img/structure/B2792975.png)




![N-(2-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2792985.png)
![(4-(1H-pyrrol-1-yl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2792987.png)
![3-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2792990.png)
![N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2792992.png)